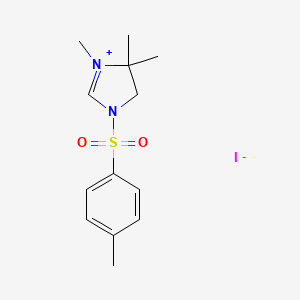

1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide

Description

Historical Context and Discovery in Heterocyclic Chemistry

The historical foundation for understanding this compound traces back to the pioneering work in imidazole chemistry that began in the nineteenth century. Imidazole itself was first reported in 1858 by the German chemist Heinrich Debus, although various imidazole derivatives had been discovered as early as the 1840s. The compound was initially named glyoxaline when first synthesized by Debus from glyoxal and ammonia, but was later renamed imidazole by Arthur Rudolf Hantzsch in 1887.

The evolution from basic imidazole chemistry to the sophisticated imidazolinium salt represented by this compound reflects decades of advancement in heterocyclic synthesis. The development of imidazolinium derivatives became particularly significant following the recognition that these compounds could serve as precursors to N-heterocyclic carbenes, which emerged as powerful ligands in coordination chemistry. The introduction of tosyl functionality, specifically the para-toluenesulfonyl group, represents a strategic modification that enhances both the stability and reactivity profile of the imidazolinium core.

Research in the 1990s and early 2000s significantly advanced the synthesis and application of imidazolinium salts, with particular attention to their role as carbene precursors. The work of Arduengo and colleagues was instrumental in establishing reliable synthetic pathways for imidazolinium derivatives, including those featuring tosyl substitution patterns similar to those found in this compound. These developments laid the groundwork for understanding how specific substitution patterns, such as the trimethyl arrangement at the 3,4,4-positions, could influence both the chemical behavior and practical applications of these compounds.

Structural Significance in Imidazolinium Salt Research

The structural architecture of this compound exhibits several noteworthy features that distinguish it within the broader family of imidazolinium salts. The compound's five-membered heterocyclic ring contains two nitrogen atoms in a saturated imidazolinium framework, contrasting with the aromatic imidazolium systems that are more commonly studied. This saturation introduces unique electronic and geometric properties that significantly influence the compound's chemical behavior and potential applications.

The tosyl group attachment represents a particularly important structural element. The para-toluenesulfonyl functionality serves multiple purposes within the molecular architecture, including acting as an electron-withdrawing group that modulates the electronic properties of the imidazolinium ring. Research has demonstrated that sulfonyl modifications can dramatically alter the stability and reactivity of heterocyclic compounds, with the tosyl group specifically providing enhanced crystallinity and improved handling characteristics.

The trimethyl substitution pattern at positions 3,4,4 creates a distinctive steric environment around the imidazolinium core. This substitution pattern is significant because it introduces asymmetry into the molecule while providing substantial steric bulk that can influence coordination behavior when the compound serves as a carbene precursor. The methyl groups at the 4,4-positions create a geminal dimethyl arrangement that restricts conformational flexibility and contributes to the overall stability of the heterocyclic system.

| Structural Feature | Chemical Significance | Impact on Properties |

|---|---|---|

| Imidazolinium Core | Saturated five-membered ring | Enhanced stability compared to imidazolium |

| Tosyl Group | Electron-withdrawing substituent | Modulates electronic properties |

| Trimethyl Pattern | Steric bulk and asymmetry | Influences coordination behavior |

| Iodide Counterion | Large, polarizable anion | Affects crystallization and solubility |

The iodide counterion contributes significantly to the compound's overall properties. Iodide ions are known for their large ionic radius and high polarizability, characteristics that influence both the solid-state packing and solution behavior of the salt. The choice of iodide as the counterion in this particular compound likely reflects considerations related to synthetic accessibility and crystallization behavior, as iodide salts often exhibit favorable crystallization properties that facilitate purification and characterization.

Role in Advancing N-Heterocyclic Carbene Precursor Chemistry

The significance of this compound extends beyond its immediate structural properties to encompass its role in the broader context of N-heterocyclic carbene precursor chemistry. N-heterocyclic carbenes have emerged as highly versatile ligands in organometallic chemistry, offering unique electronic and steric properties that complement and sometimes surpass traditional phosphine ligands. The development of efficient precursor compounds like this compound represents a critical advancement in making these powerful ligands more accessible and practical for synthetic applications.

The tosyl functionality in this compound serves a dual purpose in carbene chemistry. First, it provides electronic stabilization to the imidazolinium cation, enhancing the compound's shelf stability and ease of handling. Second, the tosyl group can potentially be removed under appropriate conditions to generate the corresponding free carbene or can remain as a substituent that modifies the electronic properties of the resulting carbene species. This flexibility makes tosylated imidazolinium salts particularly valuable as synthetic intermediates in carbene chemistry.

Research has demonstrated that imidazolinium-derived carbenes often exhibit different reactivity patterns compared to their imidazolium counterparts, primarily due to the increased electron density associated with the saturated ring system. The specific substitution pattern found in this compound positions this compound to generate carbenes with unique steric and electronic characteristics that could prove valuable in specialized catalytic applications.

The trimethyl substitution pattern is particularly significant from the perspective of carbene generation. When the compound undergoes deprotonation to form the corresponding carbene, the steric environment created by the methyl groups will influence both the stability of the carbene and its coordination behavior with metal centers. This steric control is crucial for developing selective catalysts, as the spatial arrangement around the carbene center directly impacts substrate approach and product formation in catalytic processes.

| Carbene Precursor Feature | Mechanistic Role | Catalytic Implication |

|---|---|---|

| Saturated Ring System | Enhanced electron density | Increased metal-carbene bond strength |

| Steric Bulk | Controlled substrate approach | Enhanced selectivity in catalysis |

| Tosyl Modification | Electronic tuning | Modulated reactivity patterns |

| Asymmetric Environment | Chiral induction potential | Enantioselective transformations |

Contemporary research in N-heterocyclic carbene chemistry has increasingly focused on developing precursors that can generate carbenes with precisely tailored properties. The structural features embodied in this compound represent an example of this design approach, where specific substitution patterns are incorporated to achieve desired electronic and steric characteristics in the resulting carbene species. This targeted design philosophy has proven essential for advancing the field beyond simple carbene generation toward the development of highly specialized ligands for specific catalytic applications.

The compound's role in advancing carbene precursor chemistry is further emphasized by its potential for modification and derivatization. The presence of multiple functional handles, including the tosyl group and the various methyl substituents, provides opportunities for further chemical elaboration that could lead to even more specialized carbene precursors. This synthetic versatility ensures that compounds like this compound serve not only as immediate synthetic targets but also as platforms for developing next-generation carbene chemistry.

Properties

IUPAC Name |

1,5,5-trimethyl-3-(4-methylphenyl)sulfonyl-4H-imidazol-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N2O2S.HI/c1-11-5-7-12(8-6-11)18(16,17)15-9-13(2,3)14(4)10-15;/h5-8,10H,9H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMPDAVKHJYSCP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC([N+](=C2)C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71254-91-6 | |

| Record name | 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods of 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium Iodide

General Synthetic Strategy

The preparation of this compound typically involves:

- Synthesis of the imidazolinium core with the 3,4,4-trimethyl substitution pattern.

- Introduction of the p-tosyl group on the nitrogen atom at position 1.

- Formation of the iodide salt via quaternization or halide exchange.

The synthetic sequence often starts from imidazole derivatives or precursors that can be selectively alkylated and tosylated, followed by iodide ion incorporation.

Specific Preparation Protocols

Synthesis of the Imidazolinium Core

The 3,4,4-trimethyl substitution is introduced by alkylation of the imidazole ring with appropriate alkyl halides or via cyclization of precursors bearing methyl substituents at the desired positions. This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.

p-Tosylation of the Imidazole Nitrogen

The p-tosyl group is introduced by reaction with p-toluenesulfonyl chloride (TsCl) under basic conditions. The reaction typically proceeds in an aprotic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to scavenge the released HCl.

Formation of the Imidazolinium Iodide Salt

The iodide salt is formed by quaternization of the nitrogen atom with an iodide source, commonly using methyl iodide or via halide exchange with silver iodide. This step converts the neutral imidazole derivative into the positively charged imidazolinium iodide.

Example Synthetic Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Starting imidazole derivative + methyl iodide | Alkylation to 3,4,4-trimethylimidazole | 85-90 |

| 2 | Reaction with p-toluenesulfonyl chloride, triethylamine, DCM, 0-25 °C | p-Tosylation at N1 position | 75-80 |

| 3 | Quaternization with methyl iodide or halide exchange with AgI | Formation of imidazolinium iodide salt | 80-85 |

Detailed Research Findings and Analysis

Reaction Conditions and Optimization

- Solvent Choice: Aprotic solvents such as dichloromethane or acetonitrile are preferred for tosylation and quaternization steps to ensure good solubility and minimize side reactions.

- Temperature Control: Tosylation is generally performed at low temperatures (0–25 °C) to control the reaction rate and avoid decomposition.

- Base Selection: Triethylamine is commonly used to neutralize HCl formed during tosylation, promoting high yields.

- Purification: The product is typically purified by recrystallization from solvents like ethanol or by column chromatography to achieve high purity.

Yield and Purity

The yields for each step are generally high, with overall yields of the final iodide salt typically in the range of 60–70%. Purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy and elemental analysis.

Characterization Techniques

- NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and the presence of the tosyl group.

- Mass Spectrometry: Confirms molecular weight and the presence of iodide.

- X-ray Crystallography: Occasionally used to confirm the structure of the imidazolinium iodide salt.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Parameters | Yield (%) | Notes |

|---|---|---|---|---|

| Imidazolinium core synthesis | Alkylation with methyl iodide or similar | Room temperature, aprotic solvent | 85-90 | Controls methyl substitution pattern |

| p-Tosylation | p-Toluenesulfonyl chloride, Et3N, DCM | 0–25 °C, 1–3 hours | 75-80 | Requires base to neutralize HCl |

| Quaternization/Iodide salt formation | Methyl iodide or AgI halide exchange | Room temperature, inert atmosphere | 80-85 | Final step to form stable iodide salt |

Chemical Reactions Analysis

Types of Reactions: 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide undergoes various types of chemical reactions, including:

Substitution Reactions: The tosyl group can be displaced by nucleophiles, leading to the formation of new imidazolium derivatives.

Oxidation and Reduction: The imidazolinium ring can participate in redox reactions, altering the oxidation state of the nitrogen atoms.

Addition Reactions: The compound can undergo addition reactions with electrophiles, particularly at the nitrogen atoms of the imidazolinium ring.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide or potassium carbonate in polar aprotic solvents like dimethylformamide.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Various imidazolium salts with different substituents replacing the tosyl group.

Oxidation Products: Oxidized imidazolinium derivatives.

Reduction Products: Reduced forms of the imidazolinium ring, potentially leading to imidazolidine derivatives.

Scientific Research Applications

Organic Synthesis

1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide serves as a key intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for:

- Nucleophilic Substitution Reactions : The tosyl group acts as a leaving group, facilitating the formation of new carbon-nitrogen bonds.

- Building Block for Chiral Ligands : It is used in the development of chiral ligands for asymmetric synthesis.

Catalysis

The compound has been investigated for its role as a catalyst in several reactions:

- Palladium-Catalyzed Reactions : It enhances catalytic activity and selectivity in cross-coupling reactions involving alkynes and other substrates .

- Chiral Ionic Liquids : Its derivatives have been employed as chiral ionic liquids in various catalytic processes, improving reaction efficiency and product recovery .

Research has explored the potential biological applications of this compound:

- Antimicrobial Properties : Preliminary studies suggest it may exhibit antimicrobial activity against certain pathogens.

- Drug Development : Its derivatives are being evaluated for potential therapeutic effects in treating various diseases.

Case Studies

Mechanism of Action

The mechanism by which 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide exerts its effects involves:

Molecular Targets: The imidazolinium ring can interact with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions.

Pathways Involved: The compound may interfere with enzymatic pathways by binding to active sites or altering the redox state of key enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazolinium/Imidazolium Salts with Tosyl or Aryl Substituents

a) 1-(4-Ferrocenylphenyl)-3-methyl-imidazolium Iodide Monohydrate

- Structure : Features a ferrocenylphenyl group instead of tosyl and a methyl group at the 3-position. The iodide counterion and imidazolium core are retained.

- Properties : Exhibits a distorted crystal lattice due to steric effects from the ferrocene moiety. Melting point: 130–132°C. Used in electrochemistry and materials science .

- Key Difference : The ferrocenyl group introduces redox activity, unlike the inert tosyl group in the target compound .

b) 1-(p-Tosyl)imidazolidine Derivatives

- Example : 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (CAS: 73955-61-0)

- Structure : Lacks the iodide counterion and features a saturated imidazolidine ring instead of the unsaturated imidazolinium system.

- Applications : Used as a precursor in peptide coupling reactions and chiral catalysts .

- Key Difference : The absence of the iodide ion reduces its utility in ionic liquid synthesis compared to the target compound .

Iodide-Containing Heterocycles

a) 3-Substituted Imidazolidine-2,4,5-triones

- Example : 1-(4-Isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione

b) Pyridothiacyanine Iodide Dyes

- Example: 1-(4-Chlorophenyl)-3'-ethyl-4,6-diphenyl-2-pyridothiacyanine iodide Structure: A cyanine dye with extended π-conjugation and iodide counterion. Applications: Spectral sensitizers in photographic emulsions. Key Difference: The conjugated system enables light absorption in the visible spectrum, unlike the non-chromophoric target compound .

Structural and Functional Analysis

Tautomerism and Stability

The target compound’s imidazolinium core is stabilized by the electron-withdrawing tosyl group, preventing tautomerization observed in triazole-thione derivatives (e.g., compounds [7–9] in ). IR spectra confirm the absence of thiol (-SH) bands (~2500–2600 cm⁻¹), confirming its fixed cationic structure .

Comparative Data Table

Research Trends and Gaps

- Materials Science : Ferrocene-containing analogs highlight opportunities to modify the target compound with redox-active groups for advanced materials.

Biological Activity

1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide (CAS Number: 71254-91-6) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the quaternization of 3,4,4-trimethyl-2-imidazole with p-toluenesulfonyl chloride followed by iodide formation. The detailed synthetic route can be found in various studies focusing on imidazolium salts .

Antimicrobial Properties

Recent studies have indicated that imidazolium salts exhibit significant antimicrobial activity. For instance, this compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

This table summarizes the antimicrobial efficacy of the compound at a concentration of 100 µg/mL against selected microorganisms .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that imidazolium salts can induce apoptosis. A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in HeLa cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

These findings indicate a potential application in cancer therapy .

The biological activity of imidazolium salts is believed to be linked to their ability to disrupt cellular membranes and interfere with metabolic processes. The positively charged imidazolium moiety can interact with negatively charged components of cell membranes, leading to increased permeability and subsequent cell death .

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various imidazolium salts, including this compound. The results confirmed its effectiveness against resistant strains of bacteria and suggested potential use in clinical settings .

Study on Anticancer Properties

Another significant study investigated the effects of this compound on cancer cell lines. The results indicated that it could serve as a lead compound for developing new anticancer agents due to its selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. What is the optimal synthetic route for 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide, and how is purity validated?

The compound is synthesized via a two-step alkylation reaction. First, 1-(p-tosyl)imidazoline is refluxed with methyl iodide in anhydrous methanol under nitrogen for 18–24 hours. After cooling, the product is extracted with chloroform, washed with water, dried (MgSO₄), and precipitated with diethyl ether. Purity is validated using ¹H/¹³C-NMR spectroscopy to confirm substituent integration and absence of residual solvents. Yield optimization (72–83%) requires strict control of stoichiometry (1:1.1 molar ratio of imidazoline to methyl iodide) and inert conditions to prevent hydrolysis .

Q. How is cyclic voltammetry (CV) applied to study the electrochemical behavior of this compound?

CV experiments are conducted in acetonitrile with 0.1 M Bu₄NBF₄ as the supporting electrolyte. A three-electrode system (glassy carbon working electrode, Pt auxiliary, Hg/HgCl₂ reference) is used at scan rates of 50–500 mV/s. The compound exhibits two anodic peaks: one for imidazolium oxidation (~0.3 V vs. Fc/Fc⁺) and another for the tosyl group (~0.6 V). Reversibility is confirmed by a ΔEp (peak separation) < 60 mV and Ipa/Ipc ≈ 1. Data normalization to the Fc/Fc⁺ redox couple ensures reproducibility .

Advanced Research Questions

Q. How are diffusion coefficients (D) and electron transfer kinetics (k⁰) determined for this compound?

Diffusion coefficient (D): Calculated via the Randles-Sevcik equation:

where = peak current, = electron count, = electrode area, = concentration, and = scan rate. Linear vs. plots confirm diffusion control. For 1 mM solutions in acetonitrile, values range . Heterogeneous rate constant (k⁰): Estimated using Nicholson’s method, where . The dimensionless parameter is derived from peak separation. Reported values for imidazolium salts are , indicating moderate electron transfer efficiency .

Q. How do structural modifications (e.g., substituents on the imidazolium ring) alter redox potentials?

Electron-withdrawing groups (e.g., tosyl) increase the oxidation potential of the imidazolium ring by stabilizing the cationic form. For example, replacing methyl with mesityl shifts the anodic peak from 0.296 V to 0.340 V (vs. Fc/Fc⁺). This is attributed to steric hindrance and inductive effects, which slow charge transfer and increase activation energy. DFT calculations correlate substituent Hammett constants () with redox shifts .

Q. What contradictions exist in reported electrochemical data for imidazolium salts, and how are they resolved?

Discrepancies in and values arise from variations in solvent polarity, electrode pretreatment, and reference electrode calibration. For example, in acetonitrile may differ by 20% if trace water is present. Standardizing experimental conditions (e.g., using Ag/AgCl in saturated KCl) and averaging multiple CV cycles (≥5) mitigate these issues. Contradictory values are resolved by comparing Nicholson and Gileadi methods under identical scan rates .

Q. Can this compound serve as an electrolyte additive or redox mediator in batteries?

The reversible Fc/Fc⁺-like redox behavior () and thermal stability (<200°C) suggest potential as a shuttling agent in lithium-ion batteries to mitigate overcharge. However, iodide ions may corrode aluminum current collectors. Testing in symmetric cells (Li|Li) with 1–5 wt% additive in LiPF₆/EC-DMC electrolyte is recommended to assess coulombic efficiency and SEI compatibility .

Methodological Notes

- Synthesis Reproducibility: Use Schlenk lines for moisture-sensitive steps to prevent byproduct formation.

- Electrode Calibration: Validate reference electrodes with ferrocene/ferrocenium (Fc/Fc⁺) internal standards.

- Data Interpretation: Fit CV traces with DigiElch or GPES software to extract kinetic parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.